molecular formula C22H24BrN5OS B10941456 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide

2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10941456
M. Wt: 486.4 g/mol
InChI Key: RHONEJWNVNHEHI-UHFFFAOYSA-N
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Description

2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The subsequent steps involve the formation of the benzoyl and hydrazinecarbothioamide moieties, which are then coupled with the pyrazole ring. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties

Properties

Molecular Formula

C22H24BrN5OS

Molecular Weight

486.4 g/mol

IUPAC Name

1-[[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoyl]amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C22H24BrN5OS/c1-15-20(23)16(2)28(27-15)14-18-8-10-19(11-9-18)21(29)25-26-22(30)24-13-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,25,29)(H2,24,26,30)

InChI Key

RHONEJWNVNHEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=S)NCCC3=CC=CC=C3)C)Br

Origin of Product

United States

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